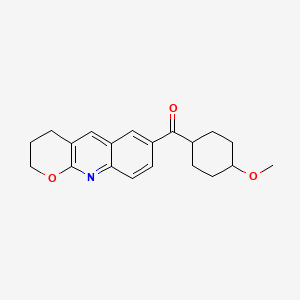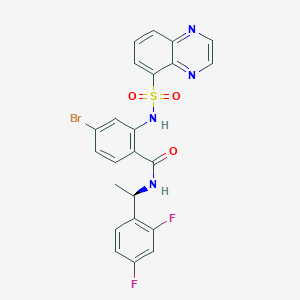
Hepsulfam
概要
説明
ヘプスルファムは、1,7-ヘプタンジオールビススルファメートとしても知られており、二官能性アルキル化剤です。これは、ブスルファンの抗腫瘍効果を高めるために合成されたビススルファミン酸エステルのシリーズに属します。 ヘプスルファムは、前臨床研究で幅広い抗腫瘍活性を示しており、癌治療における潜在的な用途について臨床試験で評価されています .
準備方法
合成経路と反応条件: ヘプスルファムは、1,7-ヘプタンジオールとスルファミン酸の反応によって合成されます。反応には通常、スルファミン酸エステル結合の形成を促進するための脱水剤の使用が含まれます。プロセスは次のように要約できます。
出発物質: 1,7-ヘプタンジオールとスルファミン酸。
反応条件: 反応は、塩化チオニルまたはオキシ塩化リンなどの脱水剤の存在下で行われます。
手順: 1,7-ヘプタンジオールは、ヘプスルファムを形成するために、制御された温度と圧力条件下でスルファミン酸と反応させます。
工業生産方法: ヘプスルファムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バルク取扱: 工業用反応器で大量の1,7-ヘプタンジオールとスルファミン酸が処理されます。
最適化: 反応条件は、収率と純度を最大限にするために最適化されます。
化学反応の分析
反応の種類: ヘプスルファムは、次のようないくつかの種類の化学反応を起こします。
アルキル化: ヘプスルファムは、DNAの求核部位をアルキル化し、DNA付加体の形成につながります。
架橋: DNA内で鎖間架橋を形成し、DNA複製と転写を妨げることがあります。
一般的な試薬と条件:
アルキル化反応: ヘプスルファムは、DNAのグアノシンとGMPなどの求核剤と7窒素位置で反応します。反応は通常、生理学的条件下で行われます。
架橋反応: DNA架橋の形成は、ヘプスルファムがDNAと反応してビスアルキル化付加体を形成する同様の条件下で起こります.
主な生成物:
モノアルキル化グアノシン付加体: ヘプスルファムがグアノシンと反応したときに形成されます。
ビスアルキル化グアノシン付加体: ヘプスルファムが2つのグアノシン分子と反応したときに形成されます。
DNA架橋: ヘプスルファムがDNA内で鎖間架橋を形成したときに形成されます.
4. 科学研究の用途
科学的研究の応用
Chemistry: Used as a model compound to study alkylation and cross-linking reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Evaluated in clinical trials for its antitumor activity.
Industry: Potential applications in the development of new chemotherapeutic agents and DNA-targeting drugs.
作用機序
ヘプスルファムは、DNAのアルキル化と架橋を介してその効果を発揮します。メカニズムには以下が含まれます。
アルキル化: ヘプスルファムはDNAの求核部位をアルキル化し、DNA付加体の形成につながります。
分子標的: 主な標的はDNAのグアノシン残基です。
6. 類似の化合物との比較
ヘプスルファムはブスルファンと構造的に類似していますが、異なる特性を持っています。
ブスルファン: 化学療法で使用される別の二官能性アルキル化剤。ヘプスルファムと比較して、異なるアルキル化パターンと毒性プロファイルを持っています。
ジメチルブスルファン: ブスルファンの誘導体で、同様のアルキル化特性を持っています。
ヘプスルファムの独自性:
抗腫瘍活性向上: ヘプスルファムは、前臨床研究でブスルファンと比較してより幅広い抗腫瘍活性を示しています。
独特のDNA架橋: ヘプスルファムは、ブスルファンが形成する架橋とは異なる独特のDNA架橋を形成します.
類似の化合物のリスト:
- ブスルファン
- ジメチルブスルファン
- PL63
類似化合物との比較
- Busulfan
- Dimethylbusulfan
- PL63
特性
IUPAC Name |
7-sulfamoyloxyheptyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJWDOZNKBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242619 | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |
| Record name | HEPSULFAM | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96892-57-8 | |
| Record name | Hepsulfam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepsulfam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hepsulfam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPSULFAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)











